N-[[2-[(3,4-Dimethylphenoxy)methyl]-4-thiazolyl]methyl]-N-(2-methylpropyl)acetamide
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Overview
Description
N-({2-[(3,4-DIMETHYLPHENOXY)METHYL]-1,3-THIAZOL-4-YL}METHYL)-N-(2-METHYLPROPYL)ACETAMIDE is a complex organic compound that features a thiazole ring, a phenoxy group, and an acetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-({2-[(3,4-DIMETHYLPHENOXY)METHYL]-1,3-THIAZOL-4-YL}METHYL)-N-(2-METHYLPROPYL)ACETAMIDE typically involves multiple steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized by reacting 2-bromoacetophenone with thiourea under basic conditions.
Attachment of the Phenoxy Group: The phenoxy group is introduced by reacting the thiazole intermediate with 3,4-dimethylphenol in the presence of a base such as potassium carbonate.
Formation of the Acetamide Moiety: The final step involves the reaction of the intermediate with 2-methylpropylamine and acetic anhydride to form the acetamide group.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of automated reactors, continuous flow chemistry, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
N-({2-[(3,4-DIMETHYLPHENOXY)METHYL]-1,3-THIAZOL-4-YL}METHYL)-N-(2-METHYLPROPYL)ACETAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using agents such as lithium aluminum hydride.
Substitution: The phenoxy and thiazole groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride or potassium carbonate in aprotic solvents like dimethylformamide.
Major Products
Oxidation: Oxidized derivatives of the phenoxy and thiazole groups.
Reduction: Reduced forms of the acetamide moiety.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-({2-[(3,4-DIMETHYLPHENOXY)METHYL]-1,3-THIAZOL-4-YL}METHYL)-N-(2-METHYLPROPYL)ACETAMIDE has several scientific research applications:
Medicinal Chemistry: Potential use as a lead compound for developing new drugs due to its unique structure.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Materials Science: Used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-({2-[(3,4-DIMETHYLPHENOXY)METHYL]-1,3-THIAZOL-4-YL}METHYL)-N-(2-METHYLPROPYL)ACETAMIDE involves interaction with specific molecular targets:
Molecular Targets: Enzymes or receptors that are involved in biological pathways.
Pathways Involved: The compound may inhibit or activate specific pathways, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- N-Benzyl-2-(2,6-dimethylphenoxy)-N-[(3R,4S)-4-{[isobutyl(phenylsulfonyl)amino]methyl}-3-pyrrolidinyl]methylacetamide
- N-(2-aminophenyl)-2-(1-methyl-1H-indol-3-yl)acetamide
Uniqueness
N-({2-[(3,4-DIMETHYLPHENOXY)METHYL]-1,3-THIAZOL-4-YL}METHYL)-N-(2-METHYLPROPYL)ACETAMIDE is unique due to its combination of a thiazole ring and a phenoxy group, which imparts distinct chemical and biological properties compared to other similar compounds.
Properties
CAS No. |
1017044-60-8 |
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Molecular Formula |
C19H26N2O2S |
Molecular Weight |
346.5 g/mol |
IUPAC Name |
N-[[2-[(3,4-dimethylphenoxy)methyl]-1,3-thiazol-4-yl]methyl]-N-(2-methylpropyl)acetamide |
InChI |
InChI=1S/C19H26N2O2S/c1-13(2)9-21(16(5)22)10-17-12-24-19(20-17)11-23-18-7-6-14(3)15(4)8-18/h6-8,12-13H,9-11H2,1-5H3 |
InChI Key |
NPQYIYCEAZBXGC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)OCC2=NC(=CS2)CN(CC(C)C)C(=O)C)C |
Origin of Product |
United States |
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